

Physical properties of 3-lodo-1,5-dimethyl-1H-indazole

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Compound of Interest

Compound Name: 3-lodo-1,5-dimethyl-1H-indazole

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Technical Guide: 3-lodo-1,5-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-lodo-1,5-dimethyl-1H-indazole is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous compounds with a wide range of biological activities. The presence of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. The dimethyl substitution on the indazole ring can influence the compound's lipophilicity, solubility, and metabolic stability. This technical guide provides a summary of the available physical and chemical properties of **3-lodo-1,5-dimethyl-1H-indazole**.

Chemical and Physical Properties

A comprehensive search of available scientific literature and chemical databases has revealed limited experimentally determined physical property data for **3-lodo-1,5-dimethyl-1H-indazole**. The following table summarizes the available information.



Property	Value	Source
Molecular Formula	C ₉ H ₉ IN ₂	INVALID-LINK[1]
Molecular Weight	272.08 g/mol	INVALID-LINK[2]
CAS Number	1015846-43-1	INVALID-LINK[1]
Melting Point	No data available	
Boiling Point	No data available	-
Solubility	No data available	-

Note: To provide some context, the related compound 3-lodo-1H-indazole has a reported melting point of 135-137 °C. Physical properties can vary significantly with substitution, so this value should be considered for reference only.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **3-lodo-1,5-dimethyl-1H-indazole** has been found in the searched literature and databases. For reference, spectral data for the parent compound, **3-lodo-1H-indazole**, is available and can provide an indication of expected spectral characteristics.[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-lodo-1,5-dimethyl-1H-indazole** is not readily available in the surveyed literature. However, a general synthetic approach can be inferred from established methods for the synthesis of N-alkylated and 3-iodo-substituted indazoles. A plausible synthetic route would involve the N-methylation of 5-methyl-1H-indazole followed by iodination at the C3 position.

General Synthetic Protocol for N-Alkylation of Indazoles:

A solution of the indazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the indazole nitrogen. An alkylating agent, such as methyl iodide, is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating



until completion, as monitored by thin-layer chromatography (TLC). Work-up involves quenching the reaction with water and extracting the product with an organic solvent. Purification is usually achieved by column chromatography.

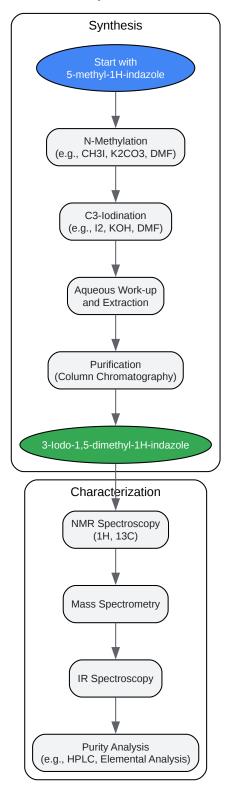
General Protocol for C3-lodination of N-Alkyl Indazoles:

The N-alkylated indazole is dissolved in a suitable solvent, often a polar aprotic solvent like DMF. A base, such as potassium hydroxide or sodium hydride, is added, followed by the addition of iodine. The reaction is typically stirred at room temperature. Upon completion, the reaction is quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent and purified by column chromatography.

Mandatory Visualizations Experimental Workflow for Synthesis and Characterization



General Workflow for Synthesis and Characterization

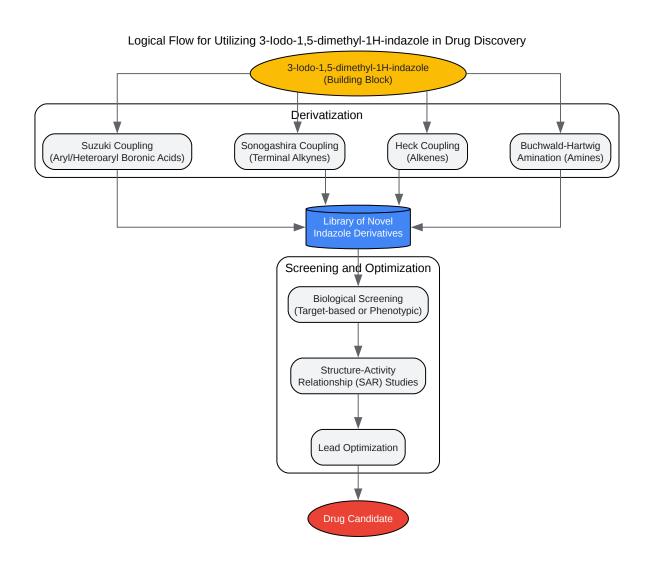


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Caption: A generalized workflow for the synthesis and characterization of **3-lodo-1,5-dimethyl-1H-indazole**.

Logical Relationship for Drug Discovery Application



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Caption: A logical diagram illustrating the use of **3-lodo-1,5-dimethyl-1H-indazole** as a scaffold in a drug discovery program.

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